H2N-Peg6-CH2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H2N-Peg6-CH2cooh typically involves the following steps:
Polyethylene Glycol Activation: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylated or mesylated polyethylene glycol intermediate.
Amination: The activated polyethylene glycol is then reacted with ammonia or an amine to introduce the amino group, resulting in amino-polyethylene glycol.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Continuous Amination: The activated polyethylene glycol is continuously reacted with ammonia or an amine in a controlled environment.
Large-Scale Carboxylation: The amino-polyethylene glycol is then carboxylated using industrial-grade carboxylating agents under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: H2N-Peg6-CH2cooh can undergo oxidation reactions where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro-polyethylene glycol derivatives.
Reduction: Hydroxy-polyethylene glycol derivatives.
Substitution: Various substituted polyethylene glycol derivatives depending on the nucleophile used.
Scientific Research Applications
H2N-Peg6-CH2cooh has a wide range of applications in scientific research:
Chemistry: It is used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: this compound is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: It is utilized in the production of functionalized materials and coatings with specific properties.
Mechanism of Action
The mechanism by which H2N-Peg6-CH2cooh exerts its effects involves its ability to form stable covalent bonds with various functional groups. The amino group can react with carboxyl, aldehyde, or ketone groups to form amide or imine linkages, while the carboxylic acid group can form ester or amide bonds with hydroxyl or amino groups. These reactions enable the compound to modify and stabilize biomolecules, enhance drug delivery, and create functionalized materials .
Comparison with Similar Compounds
- Amino-polyethylene glycol-4-acetic acid (H2N-Peg4-CH2cooh)
- Amino-polyethylene glycol-8-acetic acid (H2N-Peg8-CH2cooh)
- Amino-polyethylene glycol-12-acetic acid (H2N-Peg12-CH2cooh)
Comparison:
- Chain Length: H2N-Peg6-CH2cooh has a polyethylene glycol chain length of six ethylene glycol units, which provides a balance between solubility and flexibility. In contrast, H2N-Peg4-CH2cooh has a shorter chain, leading to higher rigidity, while H2N-Peg8-CH2cooh and H2N-Peg12-CH2cooh have longer chains, offering greater flexibility but potentially lower solubility.
- Functionalization: The presence of both amino and carboxylic acid groups in this compound allows for versatile functionalization and conjugation with various biomolecules and materials, making it unique among its analogs .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLUGZQOTYAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.